2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde
Description
2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde (CAS: 1517309-90-8) is a halogenated aromatic aldehyde with the molecular formula C₉H₇BrF₂O₂ and a molecular weight of 265.06 g/mol . Its structure features a benzaldehyde core substituted with a bromine atom at the 2-position and a 2,2-difluoroethoxy group at the 5-position. The difluoroethoxy group (–OCH₂CF₂) introduces both steric bulk and moderate electron-withdrawing effects, influencing the compound's reactivity and physical properties. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to construct complex heterocycles or bioactive molecules .
Properties
IUPAC Name |
2-bromo-5-(2,2-difluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c10-8-2-1-7(3-6(8)4-13)14-5-9(11)12/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCXPYCXMHZIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)F)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde typically involves the bromination of 5-(2,2-difluoroethoxy)benzaldehyde. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or LiAlH4 in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-5-(2,2-difluoroethoxy)benzoic acid.
Reduction: Formation of 2-Bromo-5-(2,2-difluoroethoxy)benzyl alcohol.
Scientific Research Applications
2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized compounds.
Biology: Employed in the development of molecular probes and bioactive molecules for studying biological processes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde is primarily determined by its functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. The difluoroethoxy group imparts unique electronic properties, influencing the reactivity and stability of the compound. Molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Substituent-Driven Electronic and Steric Effects
The table below compares key structural and electronic features of 2-bromo-5-(2,2-difluoroethoxy)benzaldehyde with analogs differing in substituent type or position:
Key Observations:
- Electron-Withdrawing Effects : The –CF₃ group in 2-bromo-5-(trifluoromethyl)benzaldehyde significantly increases electrophilicity at the aldehyde group compared to –OCH₂CF₂, making it more reactive in condensation or nucleophilic addition reactions .
- Halogen Interactions : 2-Bromo-5-fluorobenzaldehyde forms Br⋯F interactions in its crystal lattice, which stabilize its solid-state structure. Such interactions are absent in compounds with alkoxy substituents .
Reactivity in Cross-Coupling Reactions
Brominated benzaldehydes are critical substrates in cross-coupling reactions. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) modulates reactivity:
- This compound : The –OCH₂CF₂ group acts as a moderate EWG, facilitating oxidative addition in palladium-catalyzed couplings while maintaining solubility in polar aprotic solvents (e.g., acetonitrile) .
- 2-Bromo-5-(trifluoromethyl)benzaldehyde: The strong EWG –CF₃ accelerates oxidative addition but may reduce solubility in non-polar solvents, requiring optimized reaction conditions .
- 2-Bromo-5-fluorobenzaldehyde: The smaller –F substituent minimizes steric hindrance, enabling efficient coupling in syntheses of antitumor quinazolinones .
Crystallographic and Solubility Properties
- Crystal Packing : 2-Bromo-5-fluorobenzaldehyde exhibits offset π-stacking and Br⋯F interactions, whereas alkoxy-substituted analogs (e.g., –OCH₂CF₂) may adopt distinct packing modes due to bulkier substituents .
- Solubility : The difluoroethoxy group enhances lipophilicity compared to –F or –CF₃, improving solubility in organic solvents like THF or DCM. This property is advantageous in multi-step syntheses .
Biological Activity
2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. Understanding its biological mechanisms and effects is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
- Molecular Formula : CHBrFO
- CAS Number : 1517309-90-8
- SMILES : C1=CC(=C(C=C1OC(F)F)C=O)Br
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom and the difluoroethoxy group enhances its reactivity and potential for interaction with enzymes and receptors.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been investigated. It may interact with DNA or inhibit key enzymes involved in cancer cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. Results indicated significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
- Anticancer Activity :
-
Mechanistic Studies :
- Detailed mechanistic studies revealed that the compound interacts with topoisomerase II, an essential enzyme for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Interaction | Inhibits topoisomerase II |
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, its chemical structure suggests moderate lipophilicity, which may influence absorption and distribution in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
